

# An In-Depth Technical Guide to 2-Fluoro-6-hydroxyphenylboronic Acid

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## Compound of Interest

Compound Name: 2-Fluoro-6-hydroxyphenylboronic acid

Cat. No.: B581007

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## Introduction

**2-Fluoro-6-hydroxyphenylboronic acid** is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a hydroxyl group ortho to the boronic acid moiety, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

## Molecular Structure and Identification

The molecular structure of **2-Fluoro-6-hydroxyphenylboronic acid** is characterized by a benzene ring substituted with a fluorine atom, a hydroxyl group, and a boronic acid group at positions 2, 6, and 1, respectively.

Molecular Identifiers [\[1\]](#) [\[2\]](#)

Identifier	Value
Chemical Formula	<b>C<sub>6</sub>H<sub>6</sub>BFO<sub>3</sub></b>
IUPAC Name	(2-Fluoro-6-hydroxyphenyl)boronic acid
CAS Number	1256345-60-4
SMILES	OB(O)c1c(O)cccc1F
InChI	InChI=1S/C6H6BFO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9-11H

| InChIKey | FPXQHZPCFRQWCP-UHFFFAOYSA-N |

Physicochemical Properties[\[1\]](#)

Property	Value
Molecular Weight	<b>155.92 g/mol</b>
Monoisotopic Mass	156.0394024 Da

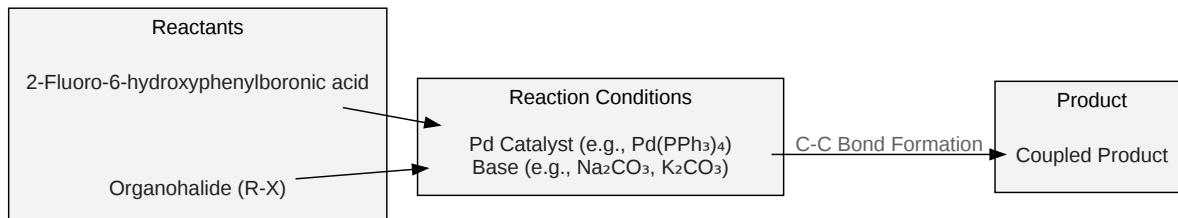
| Physical State | Solid |

## Synthesis and Purification

While a specific detailed synthesis protocol for **2-Fluoro-6-hydroxyphenylboronic acid** is not readily available in the searched literature, a general and common method for the synthesis of hydroxyphenylboronic acids involves the following key steps. This proposed pathway is based on established organic chemistry principles for the synthesis of similar compounds.

## Proposed Synthetic Pathway

A plausible synthetic route starts from 2-bromo-6-fluorophenol. The hydroxyl group is first protected to prevent interference in subsequent steps. The protected intermediate then undergoes a metal-halogen exchange followed by reaction with a borate ester and subsequent deprotection and hydrolysis to yield the final product.



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## References

- 1. 2-Fluoro-6-hydroxyphenylboronic acid | C6H6BFO3 | CID 53216280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-FLUORO-6-HYDROXYPHENYL)BORONIC ACID | CAS 1256345-60-4 [matrix-fine-chemicals.com]
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